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Compound of Interest

Compound Name: 3-Fluorobenzoyl chloride

Cat. No.: B1666694 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
fluorobenzoyl chloride (C₇H₄ClFO), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. The data presented herein, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to

support researchers, scientists, and professionals in drug development and chemical synthesis.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-fluorobenzoyl chloride.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)

Chemical Shift (δ)

ppm
Description

Chemical Shift (δ)

ppm
Assignment

Data not publicly

available
-

Data not publicly

available
-
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¹⁹F NMR (CDCl₃)

Chemical Shift (δ) ppm Description

Data not publicly available -

Note: While the existence of NMR spectra is confirmed in various databases, specific chemical

shift and coupling constant data are not readily available in the public domain.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

Specific peak data not publicly

available. Expected

characteristic peaks are listed

below.

~1780 Strong C=O stretch (acid chloride)

~1600, ~1480 Medium-Strong C=C aromatic ring stretch

~1250 Strong C-F stretch

~880 Strong C-Cl stretch

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

158 ~40 [M]⁺ (³⁵Cl isotope)

160 ~13 [M]⁺ (³⁷Cl isotope)

123 100 [M-Cl]⁺

95 ~80 [C₆H₄F]⁺

75 ~30 [C₆H₃]⁺

Spectroscopic Interpretation and Analysis
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The spectroscopic data provides a structural fingerprint of 3-fluorobenzoyl chloride.

NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the

aromatic region due to the fluorine and chlorine substitution. The ¹³C NMR would reveal the

different carbon environments, with the carbonyl carbon appearing significantly downfield. ¹⁹F

NMR would provide a single peak, the chemical shift of which is characteristic of the fluorinated

aromatic ring.

IR Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1780

cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride. Aromatic

C=C stretching vibrations are expected in the 1600-1480 cm⁻¹ region. A strong band

corresponding to the C-F stretch is anticipated around 1250 cm⁻¹, and the C-Cl stretch would

appear at a lower frequency, typically around 880 cm⁻¹.

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 158 and its

isotopic peak at m/z 160, consistent with the presence of a chlorine atom. The base peak at

m/z 123 corresponds to the loss of the chlorine atom to form the stable 3-fluorobenzoyl cation.

The fragment at m/z 95 is attributed to the subsequent loss of carbon monoxide, resulting in

the fluorophenyl cation.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid samples like 3-fluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-fluorobenzoyl chloride is prepared by dissolving approximately 10-20 mg of

the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred

to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on an NMR spectrometer.

Infrared (IR) Spectroscopy
For a neat liquid sample, a drop of 3-fluorobenzoyl chloride is placed between two potassium

bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and

the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop

of the sample directly onto the ATR crystal.

Mass Spectrometry (MS)
The mass spectrum is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A diluted solution of 3-fluorobenzoyl chloride in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a

capillary column and subsequently introduced into the mass spectrometer, which typically

employs electron ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-fluorobenzoyl chloride.
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Workflow for Spectroscopic Analysis of 3-Fluorobenzoyl Chloride

Sample Preparation

Data Acquisition

Data Analysis

Structure Confirmation

3-Fluorobenzoyl Chloride (Liquid)

Dissolve in CDCl3 Prepare Neat Sample (KBr plates/ATR) Dilute in Volatile Solvent

NMR Spectrometer (1H, 13C, 19F) FTIR Spectrometer GC-MS (Electron Ionization)

Determine Chemical Shifts & Coupling Constants Identify Functional Group Vibrations Analyze Fragmentation Pattern

Confirm Structure of 3-Fluorobenzoyl Chloride

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 3-Fluorobenzoyl Chloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666694?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

